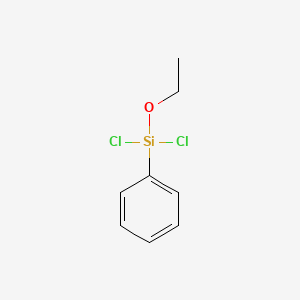
Dichloroethoxyphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroethoxyphenylsilane is an organosilicon compound with the molecular formula C8H10Cl2OSi. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chloro and ethoxy groups attached to the silicon atom, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Dichloroethoxyphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of phenyltrichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{PhSiCl}_3 + \text{EtOH} \rightarrow \text{PhSiCl}_2(\text{OEt}) + \text{HCl} ]
In industrial settings, the production of dichloro(ethoxy)phenylsilane often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a controlled temperature range of 0-50°C and a molar ratio of ethanol to phenyltrichlorosilane of 1:1.
Analyse Des Réactions Chimiques
Dichloroethoxyphenylsilane undergoes various types of chemical reactions, including:
-
Hydrolysis: : In the presence of water, dichloro(ethoxy)phenylsilane hydrolyzes to form phenylsilanediol and hydrochloric acid. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{H}_2\text{O} \rightarrow \text{PhSi(OH)}_2 + 2\text{HCl} + \text{EtOH} ]
-
Substitution: : The chloro groups can be substituted with other nucleophiles such as amines or alcohols to form various derivatives. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{RNH}_2 \rightarrow \text{PhSi(NHR)}_2(\text{OEt}) + 2\text{HCl} ]
-
Reduction: : this compound can be reduced to phenylsilane using reducing agents like lithium aluminum hydride. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{LiAlH}_4 \rightarrow \text{PhSiH}_3 + 2\text{LiCl} + 2\text{AlH}_3(\text{OEt}) ]
Applications De Recherche Scientifique
Dichloroethoxyphenylsilane has a wide range of applications in scientific research:
-
Chemistry: : It is used as a precursor for the synthesis of various organosilicon compounds, including siloxanes and silanes. It is also employed in the preparation of hyperbranched polymers and as a coupling agent in polymer chemistry .
-
Biology: : In biological research, dichloro(ethoxy)phenylsilane is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality .
-
Medicine: : The compound is investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .
-
Industry: : this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates .
Mécanisme D'action
The mechanism of action of dichloro(ethoxy)phenylsilane involves its reactivity with nucleophiles and electrophiles. The chloro groups are highly reactive and can be easily substituted by nucleophiles, while the ethoxy group can participate in condensation reactions. The compound’s reactivity is primarily due to the presence of the silicon atom, which can form stable bonds with a variety of elements, including carbon, oxygen, and nitrogen .
Comparaison Avec Des Composés Similaires
Dichloroethoxyphenylsilane can be compared with other similar compounds such as phenylsilane, dichloromethylphenylsilane, and dichlorophenylsilane. These compounds share similar reactivity patterns but differ in their substituents and specific applications:
-
Phenylsilane (C6H5SiH3): : Unlike dichloro(ethoxy)phenylsilane, phenylsilane lacks chloro and ethoxy groups, making it less reactive in substitution reactions but useful as a reducing agent .
-
Dichloromethylphenylsilane (C7H8Cl2Si): : This compound has
Propriétés
Numéro CAS |
18236-80-1 |
|---|---|
Formule moléculaire |
C31H18CuN6O9S.2Na |
Poids moléculaire |
0 |
Synonymes |
Dichloro(ethoxy)phenylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















